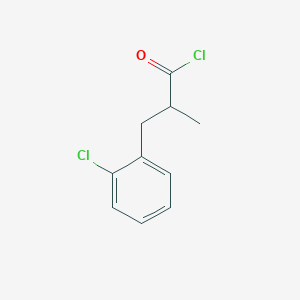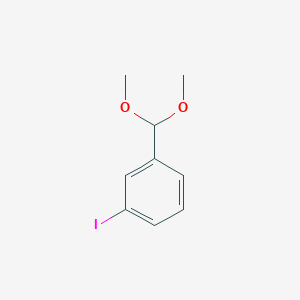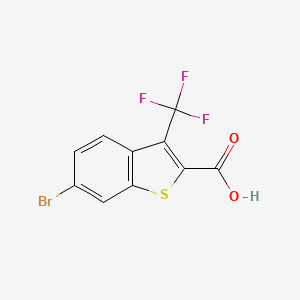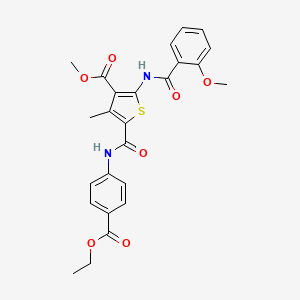
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propenoic acid backbone substituted with trichloro and nitro-pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms to the propenoic acid backbone.
Nitration: Addition of a nitro group to the pyridine ring.
Hydrazide Formation: Reaction of the nitrated pyridine with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and different chlorinated propenoic acids.
Scientific Research Applications
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in electrophilic reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester derivative with different reactivity and applications.
Propanoic acid, 2,2,3-trichloro-, methyl ester: Shares the trichloro substitution but lacks the nitro-pyridinyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group instead of the nitro-pyridinyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide lies in its combination of trichloro and nitro-pyridinyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
647824-53-1 |
|---|---|
Molecular Formula |
C9H7Cl3N4O3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2,3,3-trichloro-N'-methyl-N'-(3-nitropyridin-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H7Cl3N4O3/c1-15(14-9(17)6(10)7(11)12)8-5(16(18)19)3-2-4-13-8/h2-4H,1H3,(H,14,17) |
InChI Key |
KATDWEJYKOJHJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])NC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)




![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)


